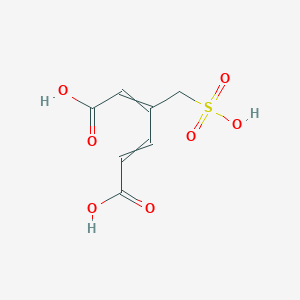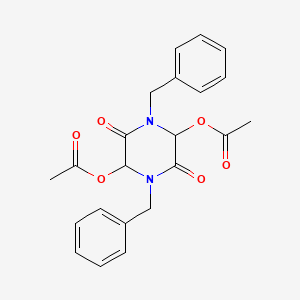
1,4-Dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes two benzyl groups and two acetate groups attached to a piperazine ring.
Preparation Methods
The synthesis of 1,4-dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the oxidation of N-benzylated tertiary amines using ruthenium tetroxide (RuO4) . The reaction conditions typically involve the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Chemical Reactions Analysis
1,4-Dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized by RuO4, leading to the formation of oxygenated derivatives such as acyclic diformamides, benzaldehyde, and benzoic acid . The reaction conditions often involve the use of a base and a solvent, and the major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives, including 1,4-dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate, are studied for their potential therapeutic effects. They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . In industry, these compounds are used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,4-dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound is known to form iminium cations and cyclic enamines during its reactions . These intermediates can interact with various biological molecules, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1,4-Dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate can be compared with other similar compounds, such as 2,2′-(3,6-dioxopiperazine-2,5-diyl)diacetamide . Both compounds belong to the class of 2,5-dioxopiperazines and share similar structural features. this compound is unique due to the presence of benzyl groups, which can influence its chemical reactivity and biological activity. Other similar compounds include various substituted piperazines, which are widely studied for their diverse biological activities .
Properties
CAS No. |
90301-44-3 |
|---|---|
Molecular Formula |
C22H22N2O6 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(5-acetyloxy-1,4-dibenzyl-3,6-dioxopiperazin-2-yl) acetate |
InChI |
InChI=1S/C22H22N2O6/c1-15(25)29-21-19(27)24(14-18-11-7-4-8-12-18)22(30-16(2)26)20(28)23(21)13-17-9-5-3-6-10-17/h3-12,21-22H,13-14H2,1-2H3 |
InChI Key |
AVRNHYPDMGGENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=O)N(C(C(=O)N1CC2=CC=CC=C2)OC(=O)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


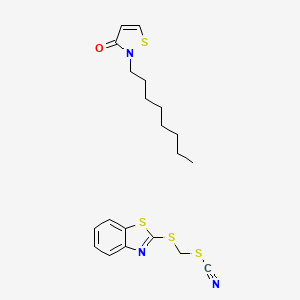
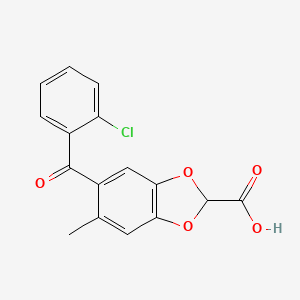
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)
![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)
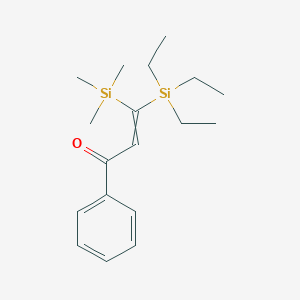
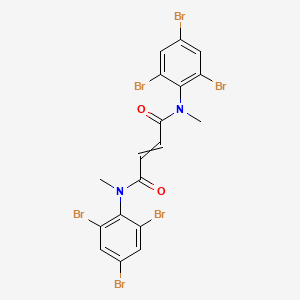

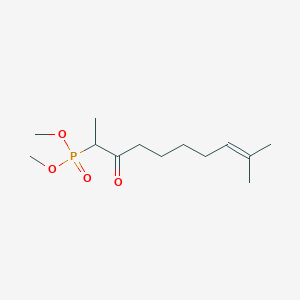
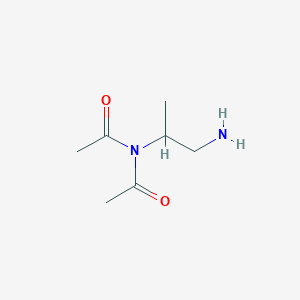
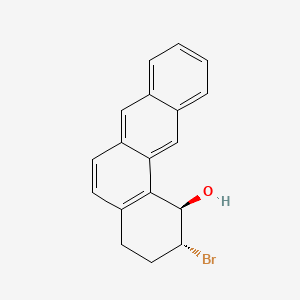
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
